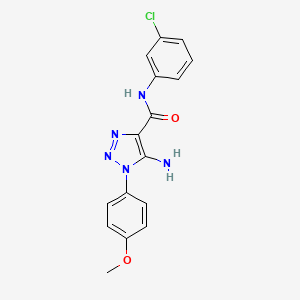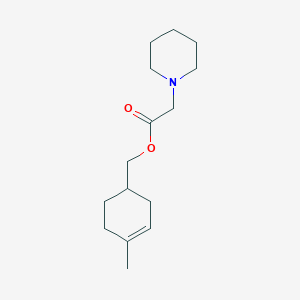![molecular formula C18H29NO6 B4989063 N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4989063.png)
N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate, also known as MPMPA oxalate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate is not fully understood. However, it is believed to act as a bidentate ligand, forming a complex with metal ions. This complex formation can lead to changes in the properties of the metal ion, such as its reactivity and selectivity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate. However, studies have shown that it is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate in lab experiments is its ability to form stable complexes with metal ions. This makes it useful for various applications in coordination chemistry studies. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate. One potential area of study is its use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in other fields, such as catalysis and materials science. Furthermore, the development of new synthesis methods for N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate could also be explored to improve its properties and increase its potential applications.
Conclusion
In conclusion, N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate is a chemical compound that has shown potential for various applications in scientific research. Its ability to form stable complexes with metal ions makes it useful for coordination chemistry studies, while its potential as a chiral auxiliary in asymmetric synthesis warrants further investigation. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic to cells. Future research on N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate could lead to new discoveries and applications in various fields.
Synthesemethoden
N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate is synthesized through a reaction between 3-(2-aminoethyl)-1,1,1-trimethyl-2-methoxyprop-1-ene and mesityl oxide, followed by a reaction with oxalic acid. The resulting compound is a white powder with a melting point of 136-138°C.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate has shown potential for various applications in scientific research. For instance, it has been used as a ligand for metal ions in coordination chemistry studies. It has also been used as a reagent in the synthesis of other compounds, such as 2,2'-dipyridylamine derivatives. Additionally, N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-12(2)17-6-7-18-8-9-19-16-14(4)10-13(3)11-15(16)5;3-1(4)2(5)6/h10-12,17H,6-9H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMHUWYPRJLKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCNC(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)


![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)

![2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B4989040.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4989056.png)
![6-[4-(diethylamino)phenyl]-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B4989058.png)
![4-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B4989071.png)